N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a methyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group using a suitable alkylating agent.
Cyclohexyl Group Introduction: The cyanocyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- N-(1-cyanocyclohexyl)-2-{[5-methyl-4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide
Uniqueness
Compared to similar compounds, N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide stands out due to its specific functional groups and the presence of the thiadiazole ring. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS3/c1-12(2)10-23-15-19-20-16(25-15)24-13(3)14(22)21(4)17(11-18)8-6-5-7-9-17/h12-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVZURTSRFCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)SC(C)C(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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